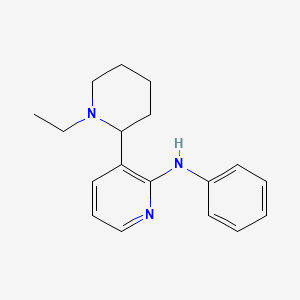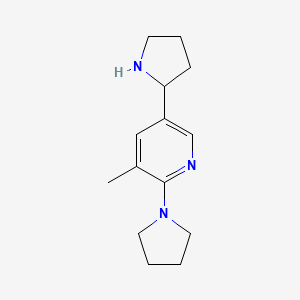
Trisodium;8-aminopyrene-1,3,6-trisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium;8-aminopyrene-1,3,6-trisulfonic acid is a water-soluble anionic fluorescent dye. It is known for its stability in fluorescence intensity across a pH range of 4 to 10 . This compound is widely used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The aromatic amine of Trisodium;8-aminopyrene-1,3,6-trisulfonic acid can be reversibly coupled to aldehydes and ketones to form a Schiff base. This Schiff base can be reduced to a stable amine derivative by using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same principles as the laboratory methods. The compound is synthesized in controlled environments to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Trisodium;8-aminopyrene-1,3,6-trisulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions involve the conversion of the Schiff base to a stable amine derivative using reducing agents like NaBH4 or NaCNH3
Substitution: The aromatic amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for reducing Schiff bases to stable amine derivatives.
Sodium Cyanoborohydride (NaCNH3): Another reducing agent for similar purposes
Major Products Formed
The major products formed from these reactions include stable amine derivatives and biotinylated probes .
Scientific Research Applications
Trisodium;8-aminopyrene-1,3,6-trisulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trisodium;8-aminopyrene-1,3,6-trisulfonic acid involves its ability to form Schiff bases with aldehydes and ketones. These Schiff bases can be reduced to stable amine derivatives, which can then be used as biotinylated probes . The compound’s fluorescence properties make it ideal for detecting and analyzing various molecules in different environments .
Comparison with Similar Compounds
Similar Compounds
- 1,3,6-Pyrenetrisulfonic acid, 8-amino trisodium salt
- Trisodium 8-aminopyrene-1,3,6-trisulfonate
Uniqueness
Trisodium;8-aminopyrene-1,3,6-trisulfonic acid stands out due to its high fluorescence stability across a wide pH range and its ability to form stable amine derivatives. These properties make it highly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C16H11NNa3O9S3+3 |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
trisodium;8-aminopyrene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C16H11NO9S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6H,17H2,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1 |
InChI Key |
XSTNYACEWLNWPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)N)S(=O)(=O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amine](/img/structure/B11821205.png)
![rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B11821206.png)



![N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)



